molecular formula C22H17NO3S B2605866 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone CAS No. 1114850-46-2

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone

Cat. No. B2605866
CAS RN: 1114850-46-2
M. Wt: 375.44
InChI Key: KSDMMBSSNROQEL-UHFFFAOYSA-N
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Description

“(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone” is a chemical compound with the molecular formula C22H17NO3S . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested them as positive allosteric modulators of the AMPA receptors .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can have various functional groups attached to it, which are responsible for its activity .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H17NO3S, and its average mass is 375.440 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antimicrobial Applications

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which is a part of the compound , has been reported to have antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial agents.

Antiviral Applications

Similarly, the 1,2,4-benzothiadiazine-1,1-dioxide scaffold has also been reported to have antiviral properties . This indicates a potential application of our compound in antiviral drug development.

Antihypertensive Applications

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with antihypertensive activity . This suggests that our compound could be explored for its potential in treating hypertension.

Antidiabetic Applications

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has shown antidiabetic properties . This indicates a potential application of our compound in the treatment of diabetes.

Anticancer Applications

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with anticancer activity . This suggests that our compound could be explored for its potential in cancer treatment.

KATP Channel Activators

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been reported to have properties of KATP channel activators . This indicates a potential application of our compound in the regulation of cellular functions through the activation of KATP channels.

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with AMPA receptor modulating activity . This suggests that our compound could be explored for its potential in modulating AMPA receptors, which play crucial roles in synaptic transmission and plasticity.

Conductive Materials

A compound similar to ours, N-octyloxyphenyl-N′-(4-methylbenzoyl)thiourea, has been used to create a conductive biodegradable film . This suggests that our compound could potentially be used in the development of new conductive materials.

properties

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-16-11-13-17(14-12-16)22(24)21-15-23(18-7-3-2-4-8-18)19-9-5-6-10-20(19)27(21,25)26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDMMBSSNROQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone

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